molecular formula C9H14N2O B15274770 2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol

2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B15274770
M. Wt: 166.22 g/mol
InChI Key: FYBXRTPFKFRNTA-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . This compound features a cyclobutyl group attached to a pyrazole ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of cyclobutyl derivatives with pyrazole intermediates. One common method includes the alkylation of 1H-pyrazole-4-carbaldehyde with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both a cyclobutyl group and a pyrazole ring, which can impart distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-cyclobutyl-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C9H14N2O/c12-9(4-7-2-1-3-7)8-5-10-11-6-8/h5-7,9,12H,1-4H2,(H,10,11)

InChI Key

FYBXRTPFKFRNTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(C2=CNN=C2)O

Origin of Product

United States

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